molecular formula C36H44Ag4 B1623658 Tetrasilver;1,3,5-trimethylbenzene-6-ide CAS No. 89265-09-8

Tetrasilver;1,3,5-trimethylbenzene-6-ide

Cat. No.: B1623658
CAS No.: 89265-09-8
M. Wt: 908.2 g/mol
InChI Key: DSFIGAIXDSGEQM-UHFFFAOYSA-N
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Description

The compound "Tetrasilver;1,3,5-trimethylbenzene-6-ide" is a tetranuclear silver(I) complex coordinated to a functionalized aromatic ligand system. These complexes typically feature Ag₄ cores stabilized by bulky NHC substituents (e.g., tert-butyl, 1-adamantyl) and pyrazolate backbones, with structural flexibility driven by solvent choice (e.g., MeCN vs. acetone) .

Properties

CAS No.

89265-09-8

Molecular Formula

C36H44Ag4

Molecular Weight

908.2 g/mol

IUPAC Name

tetrasilver;1,3,5-trimethylbenzene-6-ide

InChI

InChI=1S/4C9H11.4Ag/c4*1-7-4-8(2)6-9(3)5-7;;;;/h4*4-5H,1-3H3;;;;/q4*-1;4*+1

InChI Key

DSFIGAIXDSGEQM-UHFFFAOYSA-N

SMILES

CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[Ag+].[Ag+].[Ag+].[Ag+]

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[Ag+].[Ag+].[Ag+].[Ag+]

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations in Tetrasilver(I) Complexes

Compound Metal:Ligand Ratio Key Structural Features Substituents Applications/Properties
[(L1)₂Ag₄]²⁺ 4:2 Planar Ag₄ core with pyrazolate bridges and NHC side arms; stable in [D6]DMSO for >1 month . tert-butyl (R), H (R′) Luminescence, catalytic precursors .
[(H₂L1)₄Ag₄]⁸⁺ 4:4 Central (pzAg)₄ ring with pendant imidazolium arms; formed in acetone . tert-butyl (R), H (R′) Intermediate in Ag₂O-mediated synthesis .
(L4)₂Ag₄ 4:2 Distorted Ag₄ parallelogram with 1-adamantyl substituents; hydrogen bonding via pyrazole-NH . 1-adamantyl (R), Ph (R′) Enhanced steric stabilization .
Tetrasilver tetroxide (Ag₄O₄) N/A Mixed-valence Ag⁺/Ag³⁺; diamagnetic semiconductor . Oxide lattice Antimicrobial, battery components .
Tetrasilver aggregates (2d) 4:2 Parallelogram-shaped Ag₄ core bonded to biindole anionic carbons . Aromatic biindole ligands Redox-active materials .

Key Observations :

  • Ligand Effects : Bulky substituents (e.g., 1-adamantyl) favor stable Ag₄ cores, while smaller groups (e.g., H) permit structural rearrangements .
  • Solvent Dependence : Acetone promotes [(H₂L1)₄Ag₄]⁸⁺ formation, whereas MeCN stabilizes [(L1)₂Ag₄]²⁺ .
  • Functional Diversity : Ag₄O₄ excels in antimicrobial applications via electron transfer, while pyrazolate/NHC complexes are tailored for catalysis or luminescence .

Spectroscopic and Crystallographic Data

  • NMR Spectroscopy : Imidazolium C2H and pyrazole-NH protons resonate at δ = 7.5–9.4 ppm, with shifts influenced by substituents .
  • X-Ray Crystallography : (L4)₂Ag₄₂ exhibits Ag–Ag distances of 2.766–2.775 Å, indicative of weak argentophilic interactions .
  • Mass Spectrometry : ESI-MS confirms ligand-metal ratios (e.g., m/z = 787 for [M–2PF₆]²⁺ in (L4)₂Ag₄₂) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetrasilver(I) complexes with aromatic ligands like 1,3,5-trimethylbenzene derivatives, and how do reaction conditions (e.g., solvent, temperature) influence product purity?

  • Methodological Answer : Synthesis typically involves ligand exchange or self-assembly in polar solvents (e.g., DMSO, CH₂Cl₂) under inert atmospheres. For example, tetranuclear Ag(I)–N-heterocyclic carbene (NHC) complexes are crystallized via slow evaporation from DMSO/CH₂Cl₂ solutions, with stoichiometric control critical to avoid byproducts . Reaction temperatures below 40°C are recommended to stabilize labile Ag–S or Ag–N bonds, as higher temperatures risk ligand dissociation . Purity is assessed via elemental analysis and PXRD, with deviations >2% in Ag content indicating incomplete ligand coordination .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the electronic and structural properties of tetrasilver clusters?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) remains the gold standard for resolving Ag₄ core geometries, though poor crystal quality (e.g., disorder in alkyl chains) may necessitate complementary techniques like EXAFS . Photoluminescence spectroscopy can probe d⁰→σ* transitions in Ag(I) complexes, with emission bands at 450–550 nm indicating ligand-to-metal charge transfer (LMCT) . IR spectroscopy identifies ligand coordination modes (e.g., ν(COO⁻) shifts from 1650 cm⁻¹ to 1540 cm⁻¹ upon Ag binding) .

Q. How can researchers mitigate hazards associated with reactive silver compounds during synthesis?

  • Methodological Answer : Tetrasilver sulfides and nitrides are highly reactive with moisture or acids, requiring glovebox handling . For Ag₄S₈ clusters, use non-aqueous solvents (e.g., DMF) and avoid contact with reducing agents. Safety protocols from Sigma-Aldrich emphasize PPE (gloves, goggles) and immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How do ligand modifications (e.g., pyrazolate vs. NHC ligands) influence the electronic structure and stability of tetrasilver clusters?

  • Methodological Answer : Pyrazolate-bridged Ag₄ complexes exhibit shorter Ag–Ag distances (2.8–3.0 Å) compared to NHC-ligated clusters (3.2–3.5 Å), attributed to stronger π-backbonding in NHC systems . Stability under oxidative conditions is enhanced with bulky ligands (e.g., diphenylphosphinomethane), which sterically shield the Ag₄ core from disproportionation . DFT calculations (B3LYP/LANL2DZ) reveal that electron-withdrawing substituents on ligands lower HOMO-LUMO gaps by 0.3–0.5 eV, increasing catalytic potential .

Q. What strategies resolve crystallographic ambiguities in tetrasilver clusters with mixed ligand environments?

  • Methodological Answer : For disordered structures (e.g., non-interdigitated alkyl chains in Ag₄–NHC complexes), use high-resolution SCXRD (MoKα, 0.5 Å resolution) and refine anisotropic displacement parameters for Ag atoms . Twinning or pseudosymmetry in monoclinic systems (space group P2₁/c) can be addressed with the TWINLAW algorithm in SHELXL . Pair distribution function (PDF) analysis supplements SCXRD by probing local Ag–Ag correlations in amorphous byproducts .

Q. How do solvent polarity and counterion choice affect the supramolecular assembly of Ag₄ complexes?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) promote cation-π interactions between Ag₄ cores and aromatic ligands, yielding layered structures . Bulky counterions (e.g., [Ag₂Cl₄]²⁻) disrupt π-stacking, favoring discrete clusters over polymers . SAXS data for DMF-solvated systems show a 15% increase in aggregation number with chloride vs. nitrate counterions due to weaker ion pairing .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental bond lengths in Ag₄ clusters?

  • Methodological Answer : Discrepancies >0.1 Å between DFT-optimized and SCXRD-measured Ag–Ag distances often arise from relativistic effects (neglected in standard DFT). Incorporate scalar relativistic corrections (e.g., ZORA formalism) and compare with EXAFS-derived bond lengths . For example, Ag–S bonds in [Ag₄W₂S₈] clusters show a 0.12 Å deviation between theory and experiment, resolved by including solvation effects in calculations .

Q. What statistical methods are appropriate for analyzing crystallographic data reproducibility across multiple batches?

  • Methodological Answer : Use multivariate ANOVA to compare unit cell parameters (e.g., a, b, c, β) across syntheses. A p-value <0.05 indicates batch-dependent variations, often linked to trace moisture or impurities . Rietveld refinement residuals (Rwp < 10%) validate phase purity in bulk samples .

Tables for Key Data

PropertyPyrazolate-Bridged Ag₄ NHC-Ligated Ag₄ Sulfido-Bridged Ag₄W₂
Ag–Ag Distance (Å)2.8–3.03.2–3.52.9 (Ag–Ag), 3.4 (Ag–W)
Emission λ (nm)480 (LMCT)520 (LMCT)N/A
Thermal Stability (°C)>200150–180>250
Space GroupP2₁/cP-1P21/c

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